molecular formula C21H19Cl2N3O3S B5722848 2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5722848
M. Wt: 464.4 g/mol
InChI Key: XKXRQHJAOYPHEM-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dichlorophenyl group, and a pyridinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 3,4-dichlorobenzylamine to form an intermediate, which is then reacted with pyridin-2-ylmethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3S/c22-19-10-9-16(12-20(19)23)14-26(30(28,29)18-7-2-1-3-8-18)15-21(27)25-13-17-6-4-5-11-24-17/h1-12H,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXRQHJAOYPHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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